(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol
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Overview
Description
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol is a polycyclic aromatic compound with four hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol typically involves the reduction of anthracene derivatives followed by hydroxylation. Common reagents used in these reactions include hydrogen gas in the presence of a palladium catalyst for reduction, and osmium tetroxide for hydroxylation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Alkylated anthracene derivatives.
Scientific Research Applications
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, potentially altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with a similar aromatic structure but lacking hydroxyl groups.
1,2,3,4-Tetrahydroanthracene: A reduced form of anthracene with fewer hydroxyl groups.
1,2,5,6-Tetrahydroxyanthraquinone: A compound with a similar hydroxylation pattern but different oxidation state.
Uniqueness
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
921202-17-7 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol |
InChI |
InChI=1S/C14H14O4/c15-11-3-1-7-5-10-8(6-9(7)13(11)17)2-4-12(16)14(10)18/h1-6,11-18H/t11-,12-,13+,14+/m0/s1 |
InChI Key |
UXFIEXCGMDJXGU-IGQOVBAYSA-N |
Isomeric SMILES |
C1=CC2=CC3=C(C=C[C@@H]([C@@H]3O)O)C=C2[C@H]([C@H]1O)O |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(C3O)O)C=C2C(C1O)O |
Origin of Product |
United States |
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